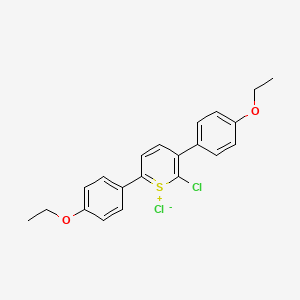
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride: is a chemical compound with the molecular formula C21H20ClO2S•Cl and a molecular weight of 407.35 . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride typically involves the reaction of 4-ethoxyphenyl derivatives with thiopyran precursors under chlorination conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used to label or modify proteins for further analysis .
Medicine: While not intended for diagnostic or therapeutic use, it may be used in medicinal chemistry research to develop new drugs or study drug interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets such as proteins or enzymes. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium bromide
Comparison: Compared to similar compounds, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is unique due to its specific ethoxyphenyl groups and chloride ion. These structural features can influence its reactivity, solubility, and interaction with biological targets. The presence of the ethoxy groups may enhance its solubility in organic solvents, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C21H20Cl2O2S |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
2-chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C21H20ClO2S.ClH/c1-3-23-17-9-5-15(6-10-17)19-13-14-20(25-21(19)22)16-7-11-18(12-8-16)24-4-2;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
BNBBOPXWBYXLBJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















